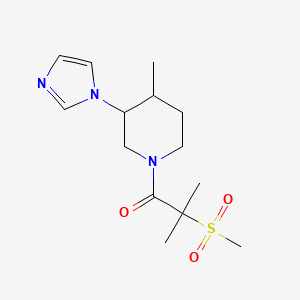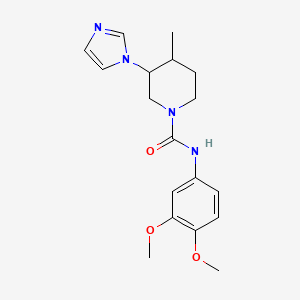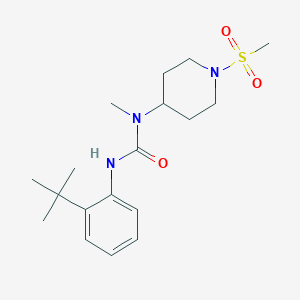![molecular formula C17H23N5O2 B7142856 2-methyl-N-[2-[[2-(3-methylpyrazol-1-yl)phenyl]carbamoylamino]ethyl]propanamide](/img/structure/B7142856.png)
2-methyl-N-[2-[[2-(3-methylpyrazol-1-yl)phenyl]carbamoylamino]ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2-[[2-(3-methylpyrazol-1-yl)phenyl]carbamoylamino]ethyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-[[2-(3-methylpyrazol-1-yl)phenyl]carbamoylamino]ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the phenyl group: This step involves the coupling of the pyrazole ring with a phenyl group, often using a Suzuki-Miyaura coupling reaction.
Formation of the carbamoylamino linkage: This step involves the reaction of the phenylpyrazole intermediate with an isocyanate to form the carbamoylamino linkage.
Attachment of the propanamide group: The final step involves the reaction of the intermediate with 2-methylpropanoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-[[2-(3-methylpyrazol-1-yl)phenyl]carbamoylamino]ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions used.
Reduction: The compound can be reduced to form different reduction products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions will depend on the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be used in the development of new pharmaceuticals.
Medicine: The compound could be investigated for its potential therapeutic effects.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-methyl-N-[2-[[2-(3-methylpyrazol-1-yl)phenyl]carbamoylamino]ethyl]propanamide exerts its effects will depend on its specific application. In general, the compound may interact with various molecular targets, such as enzymes or receptors, to produce its effects. The exact pathways involved will depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide: This compound has a similar structure but features a benzoxazole ring instead of a pyrazole ring.
2-methyl-N-[2-[[2-(3-methylpyrazol-1-yl)phenyl]carbamoylamino]ethyl]acetamide: This compound is similar but features an acetamide group instead of a propanamide group.
Uniqueness
The uniqueness of 2-methyl-N-[2-[[2-(3-methylpyrazol-1-yl)phenyl]carbamoylamino]ethyl]propanamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the pyrazole ring may enhance the compound’s biological activity, while the carbamoylamino linkage may provide additional stability.
Properties
IUPAC Name |
2-methyl-N-[2-[[2-(3-methylpyrazol-1-yl)phenyl]carbamoylamino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12(2)16(23)18-9-10-19-17(24)20-14-6-4-5-7-15(14)22-11-8-13(3)21-22/h4-8,11-12H,9-10H2,1-3H3,(H,18,23)(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEHZKRNZYBIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2NC(=O)NCCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile](/img/structure/B7142779.png)

![N-[1-(3-imidazol-1-yl-4-methylpiperidin-1-yl)-1-oxopropan-2-yl]-3-methylbenzamide](/img/structure/B7142787.png)


![1-[2-(3-Methylpyrazol-1-yl)phenyl]-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7142809.png)
![4-acetamido-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7142829.png)
![3-methoxy-N-[2-(7-oxabicyclo[2.2.1]heptan-2-ylamino)-2-oxoethyl]benzamide](/img/structure/B7142832.png)
![2-(1,3-dimethylpyrazol-4-yl)-N-[3-(1-ethyltetrazol-5-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7142834.png)
![1-N-[2-(3-methylpyrazol-1-yl)phenyl]-3-N-propylpiperidine-1,3-dicarboxamide](/img/structure/B7142851.png)
![1-Butan-2-yl-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B7142852.png)
![1-[1-(Hydroxymethyl)cyclopentyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B7142859.png)
![N-cyclohexyl-2-[[2-(3-methylpyrazol-1-yl)phenyl]carbamoylamino]acetamide](/img/structure/B7142862.png)
![N-[(3-chlorophenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide](/img/structure/B7142863.png)
